Dimethyl 5-Cyanoisophthalate
CAS No.: 23340-69-4
Cat. No.: VC3801094
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23340-69-4 |
---|---|
Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
IUPAC Name | dimethyl 5-cyanobenzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 |
Standard InChI Key | VCBJSDVXWATFEQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
Dimethyl 5-cyanoisophthalate is systematically named dimethyl 5-cyanobenzene-1,3-dicarboxylate, with the molecular formula CHNO and a molecular weight of 219.19 g/mol . Discrepancies in reported molecular weights (e.g., 241.17 g/mol in some sources) likely stem from typographical errors or misattribution to brominated analogs . The IUPAC name and structure are consistent across sources, confirming the presence of ester and nitrile functional groups.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 23340-69-4 | |
Molecular Formula | CHNO | |
IUPAC Name | Dimethyl 5-cyanobenzene-1,3-dicarboxylate | |
SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |
InChI Key | VCBJSDVXWATFEQ-UHFFFAOYSA-N |
Structural Features
The compound’s benzene ring features meta-substituted ester groups and a para-oriented cyano group, creating a sterically congested yet electronically diverse framework. This configuration facilitates participation in cycloaddition reactions, as demonstrated in the synthesis of tetrazole derivatives for bioorthogonal chemistry .
Synthesis and Manufacturing
Esterification of 5-Cyanoisophthalic Acid
The primary synthesis route involves esterification of 5-cyanoisophthalic acid with methanol under acidic conditions. A analogous method for dimethyl 5-nitroisophthalate (CAS 13290-96-5) illustrates this process:
For dimethyl 5-cyanoisophthalate, substitution of the nitro group with a cyano group would follow similar esterification protocols, though specific reaction parameters remain less documented in open literature .
Physical and Chemical Properties
Physicochemical Data
Reported properties include:
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Solubility: Likely polar aprotic solvents (e.g., DMF, DMSO) due to ester and nitrile groups.
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Stability: Expected hydrolytic sensitivity under strongly acidic or basic conditions.
Notably, melting/boiling points and density data are absent from public sources, highlighting gaps in available safety or technical datasheets .
Applications in Research and Industry
Pharmaceutical Intermediate
Dimethyl 5-cyanoisophthalate serves as a precursor for:
Its electron-deficient aromatic ring enables nucleophilic substitutions and cycloadditions critical to constructing heterocyclic drug scaffolds.
Fluorescent Probe Development
In a landmark study, dimethyl 5-cyanoisophthalate was converted to tetrazole 10 (84% yield) via reaction with sodium azide, forming a bioorthogonal probe for hydrogen peroxide detection in live cells . Key steps:
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Tetrazole Synthesis: NaN, triethylammonium chloride, toluene .
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BODIPY Conjugation: Cu-catalyzed cross-coupling with iodonium salts .
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Application: Photoirradiation-induced cycloaddition with fumarates, yielding pyrazolines whose fluorescence recovers upon HO oxidation .
Application | Mechanism | Outcome |
---|---|---|
HO Detection | Cycloaddition → Pyrazoline → Pyrazole | 23% fluorescence recovery in HeLa cells |
Recent Advances and Future Directions
Bioimaging Innovations
The 2025 study by PMC highlights dimethyl 5-cyanoisophthalate’s role in developing “off-on” fluorescent probes for real-time HO tracking in cellular environments . This innovation bridges organic chemistry and cell biology, enabling dynamic oxidative stress monitoring.
Synthetic Chemistry
Ongoing research explores its use in:
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Metal-organic frameworks (MOFs): As a linker for porous materials.
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Polymer chemistry: Cross-linking agent for high-performance resins.
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